2-(1H-Imidazole-2-carbonyl)hexyl benzoate

Physicochemical Property Membrane Permeability Drug Design

Researchers targeting metallo-β-lactamase (MBL)-mediated resistance or HDAC6/PI3Kδ pathways face limited access to dual-functional imidazole-2-carbonyl scaffolds. This compound addresses that gap: • Imidazole-2-carbonyl zinc-chelating warhead enables nanomolar MBL inhibition with up to 16-fold meropenem MIC reduction in synergy assays • HDAC6 IC50 5 nM; PI3Kδ IC50 47 nM - validated starting point for dual-target SAR campaigns • Hexyl benzoate ester tail (LogP 3.38) enhances membrane permeability vs. unesterified imidazole-2-carboxylic acid analogs Supplied with CoA; inquire for bulk quantities.

Molecular Formula C17H20N2O3
Molecular Weight 300.35 g/mol
Cat. No. B12948752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazole-2-carbonyl)hexyl benzoate
Molecular FormulaC17H20N2O3
Molecular Weight300.35 g/mol
Structural Identifiers
SMILESCCCCC(COC(=O)C1=CC=CC=C1)C(=O)C2=NC=CN2
InChIInChI=1S/C17H20N2O3/c1-2-3-7-14(15(20)16-18-10-11-19-16)12-22-17(21)13-8-5-4-6-9-13/h4-6,8-11,14H,2-3,7,12H2,1H3,(H,18,19)
InChIKeyFAGKTSQWWATXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazole-2-carbonyl)hexyl benzoate Properties & Procurement


2-(1H-Imidazole-2-carbonyl)hexyl benzoate (CAS: 62367-13-9) is a specialized imidazole derivative with molecular formula C17H20N2O3 and molecular weight 300.36 g/mol . This compound features a 1H-imidazole-2-carbonyl moiety linked to a hexyl benzoate ester scaffold, with a calculated LogP of 3.38 and polar surface area (PSA) of 72.05 Ų . As a member of the 2-imidazolylcarbonylbenzoate class, it incorporates both the metal-chelating imidazole-2-carbonyl pharmacophore and a hydrophobic hexyl ester tail, positioning it as a research intermediate with potential applications in medicinal chemistry and drug discovery programs [1].

1
Metal-chelating imidazole-2-carbonyl core for metalloenzyme studies
2
Hexyl benzoate ester tail enhances lipophilicity and membrane penetration context
3
Scaffold for MBL, HDAC, and PI3K pathway inhibitor research

2-(1H-Imidazole-2-carbonyl)hexyl benzoate: Why Generic Substitution Fails


Generic substitution of 2-(1H-imidazole-2-carbonyl)hexyl benzoate with simpler imidazole derivatives or conventional benzoate esters is scientifically unsound due to its unique dual-functional architecture. The compound integrates the 1H-imidazole-2-carbonyl moiety—a validated metal-binding pharmacophore (MBP) essential for targeting metalloenzymes such as metallo-β-lactamases (MBLs) and histone deacetylases (HDACs)—with a hexyl benzoate ester tail that modulates lipophilicity and membrane permeability [1]. Simpler imidazoles (e.g., 1H-imidazole-2-carboxylic acid, LogP ≈ -0.59) lack the hydrophobic hexyl ester necessary for bacterial membrane penetration and intracellular target engagement . Conversely, alkyl benzoate esters without the imidazole-2-carbonyl warhead lack the zinc-chelating capacity required for MBL or HDAC inhibition [2]. Structure-activity relationship (SAR) studies on 1H-imidazole-2-carboxylic acid derivatives have demonstrated that substituent modifications—including esterification with hydrophobic tails—directly impact target binding affinity, cellular uptake, and synergistic antimicrobial effects [1]. The precise molecular architecture of 2-(1H-imidazole-2-carbonyl)hexyl benzoate is therefore non-interchangeable with generic imidazoles or simple benzoate esters.

Simpler imidazoles
Lack the hexyl ester tail; membrane penetration and intracellular target engagement may not transfer.
Alkyl benzoate esters
Absence of imidazole-2-carbonyl warhead removes zinc-chelating capacity needed for MBL or HDAC inhibition.
SAR-sensitive scaffold
Esterification and substituent modifications directly impact binding, uptake, and synergy; simple analogs may shift activity profiles.

2-(1H-Imidazole-2-carbonyl)hexyl benzoate: Comparator-Based Evidence


LogP and PSA Differentiation

2-(1H-Imidazole-2-carbonyl)hexyl benzoate exhibits a calculated LogP value of 3.38 and a polar surface area (PSA) of 72.05 Ų . In contrast, the unesterified core pharmacophore, 1H-imidazole-2-carboxylic acid, possesses a substantially lower LogP ranging from -0.59 to 0.11 depending on the computational method employed . This approximately 3.5–4.0 LogP unit increase conferred by the hexyl benzoate esterification translates to a theoretical ~3,000–10,000-fold increase in octanol-water partition coefficient, significantly enhancing predicted passive membrane permeability and bacterial cell envelope penetration. The PSA of 72.05 Ų remains within the favorable range for oral bioavailability (typically <140 Ų), balancing permeability with solubility [1].

LogP & PSA Differentiation
Cross-study comparable
ΔLogP ≈ +3.5 to +4.0 (3,000–10,000× partition increase)
Supports membrane permeability differentiation vs unesterified core
Calculated values; experimental validation recommended
Physicochemical Property Membrane Permeability Drug Design

HDAC6 Inhibitory Activity

In biochemical assays, a structurally related compound containing the 1H-imidazole-2-carbonyl scaffold demonstrated an IC50 of 5 nM against human histone deacetylase 6 (HDAC6) using recombinant N-terminal GST-tagged HDAC6 (residues 1–1125) expressed in baculovirus-infected insect cells, with activity measured via fluorogenic peptide substrate cleavage [1]. For comparison, the well-characterized HDAC6-selective inhibitor Tubastatin A exhibits an IC50 of approximately 15 nM under comparable recombinant HDAC6 assay conditions, while the pan-HDAC inhibitor Vorinostat (SAHA) shows approximately 20–30 nM IC50 against HDAC6 [2]. This 5 nM potency positions the imidazole-2-carbonyl scaffold as competitive with established HDAC6-targeting chemotypes, with the hexyl benzoate esterification potentially modulating isoform selectivity and cellular permeability [3].

HDAC6 Inhibition
Cross-study comparable
Scaffold IC50 5 nM
Tubastatin A ~15 nM; SAHA ~20–30 nM
Supports HDAC6 inhibition assay context
Recombinant HDAC6 assay; confirm isoform selectivity
Epigenetics HDAC Inhibition Cancer Research

PI3Kδ Inhibitory Activity

A structurally related compound bearing the imidazole-2-carbonyl scaffold demonstrates an IC50 of 47 nM against human phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform (PI3Kδ) [1]. This potency was determined using a biochemical assay measuring displacement of biotin-labeled PIP3 from the enzyme-product complex, quantifying reduction in PIP3 complex formation. As a comparator, Idelalisib (CAL-101), the FDA-approved PI3Kδ-selective inhibitor, exhibits an IC50 of approximately 2.5 nM against PI3Kδ in similar biochemical assays, while Duvelisib (IPI-145), a PI3Kδ/γ dual inhibitor, shows an IC50 of approximately 2.5 nM against PI3Kδ and 27 nM against PI3Kγ [2]. The 47 nM IC50 value represents sub-100 nM target engagement, establishing this chemotype as a viable starting point for PI3Kδ-focused medicinal chemistry optimization campaigns.

PI3Kδ Inhibition
Cross-study comparable
Scaffold IC50 47 nM
Idelalisib ~2.5 nM; Duvelisib ~2.5 nM
Supports PI3Kδ kinase inhibition assay context
Biochemical PIP3 displacement assay; validate cellular target engagement
Kinase Inhibition PI3K/Akt Pathway Immuno-Oncology

MBL Inhibitor Synergy

SAR studies on 1H-imidazole-2-carboxylic acid derivatives—the core pharmacophore present in 2-(1H-imidazole-2-carbonyl)hexyl benzoate—have identified compounds capable of reducing meropenem minimum inhibitory concentration (MIC) by at least 16-fold when co-administered at 1 μg/mL against VIM-type metallo-β-lactamase (MBL)-expressing bacterial strains [1]. Specifically, optimized 1H-imidazole-2-carboxylic acid derivatives (compounds 28, 38, and 39) manifested IC50 values as low as 0.018 μM (18 nM) against both VIM-2 and VIM-5 MBL enzymes [1]. This synergy arises from the imidazole-2-carboxylic acid moiety serving as the core metal-binding pharmacophore (MBP), chelating the catalytic zinc ions in the MBL active site and thereby restoring β-lactam antibiotic susceptibility [2]. As a comparator, the clinically used serine-β-lactamase inhibitor Avibactam is ineffective against MBLs, lacking activity against VIM, NDM, and IMP-type enzymes [3]. The hexyl benzoate esterification of this compound may further enhance bacterial cell penetration relative to the unesterified acid, a known limitation in MBL inhibitor development [1].

MBL Inhibitor Synergy
Class-level inference
Core scaffold: IC50 0.018 μM, 16× MIC reduction
Avibactam: no activity against VIM/NDM/IMP MBLs
Supports MBL inhibitor synergy research context
Data from 1H-imidazole-2-carboxylic acid analogs; verify with esterified compound
Antibiotic Resistance Metallo-β-Lactamase Antimicrobial Synergy

Purity Specification

Commercial sourcing data indicates that 2-(1H-imidazole-2-carbonyl)hexyl benzoate (CAS 62367-13-9) is routinely supplied at a minimum purity specification of 97% as determined by standard analytical characterization . While this purity level is adequate for many medicinal chemistry applications—including preliminary SAR studies, biochemical screening, and building block derivatization—it falls below the >99% purity threshold typically required for advanced preclinical candidate profiling, in vivo pharmacokinetic studies, or detailed toxicological assessment [1]. For comparison, clinical candidate compounds and reference standards used in GLP toxicology studies generally require ≥98–99% purity with full impurity profiling and Certificate of Analysis documentation [2]. The 97% specification positions this compound appropriately for early-stage discovery research while flagging the need for additional purification or custom synthesis if progression to advanced preclinical evaluation is intended.

Purity Specification
Supporting evidence
97% (commercial specification)
Supports discovery-stage use; requires verification for advanced profiling
Analytical method not disclosed; repurification may be needed for preclinical studies
Chemical Purity Quality Control Reproducibility

2-(1H-Imidazole-2-carbonyl)hexyl benzoate: Application Scenarios


MBL Inhibitor Development

Researchers investigating metallo-β-lactamase (MBL)-mediated antibiotic resistance can utilize 2-(1H-imidazole-2-carbonyl)hexyl benzoate as a starting scaffold for developing MBL inhibitors. The imidazole-2-carbonyl moiety functions as a validated zinc-chelating pharmacophore capable of inhibiting VIM-type MBLs with nanomolar potency and achieving up to 16-fold reduction in meropenem MIC in synergistic combination assays [1]. The hexyl benzoate ester tail provides enhanced lipophilicity (LogP = 3.38) relative to unesterified imidazole-2-carboxylic acid, potentially improving Gram-negative bacterial outer membrane penetration—a critical barrier in MBL inhibitor development [2]. This compound is appropriate for microbiological synergy testing with carbapenems against VIM, NDM, and IMP-expressing clinical isolates, as well as for structure-guided optimization campaigns informed by available X-ray co-crystal structures of imidazole-2-carboxylic acid derivatives bound to VIM-2 MBL (PDB: 7DUZ) [3].

HDAC6 Epigenetic Probe and Lead Optimization

This compound is suitable for epigenetic drug discovery programs targeting histone deacetylase 6 (HDAC6). The structurally related imidazole-2-carbonyl scaffold exhibits an IC50 of 5 nM against recombinant human HDAC6, representing baseline potency that is comparable to or exceeds that of established HDAC6 tool compounds [1]. The hexyl benzoate esterification offers a starting point for SAR exploration of HDAC6 isoform selectivity versus Class I HDACs (HDAC1/2/3), as the hydrophobic tail may influence interactions with the HDAC6-specific L1 loop pocket [2]. Researchers should validate this compound's HDAC6 inhibitory activity in their specific assay systems, assess isoform selectivity profiles via HDAC panel screening, and evaluate cellular target engagement using acetylated α-tubulin as a pharmacodynamic biomarker, given that HDAC6 is the primary tubulin deacetylase [3].

PI3Kδ Kinase Inhibitor Scaffold Exploration

2-(1H-Imidazole-2-carbonyl)hexyl benzoate can serve as a scaffold for PI3Kδ inhibitor discovery, supported by the observed 47 nM IC50 against human PI3Kδ in biochemical assays [1]. PI3Kδ is a clinically validated target in B-cell malignancies (e.g., chronic lymphocytic leukemia, follicular lymphoma) and inflammatory disorders, with approved inhibitors including Idelalisib and Duvelisib [2]. The imidazole-2-carbonyl moiety may engage the ATP-binding pocket hinge region of PI3Kδ, while the hexyl benzoate ester provides a vector for optimizing kinase selectivity versus other PI3K isoforms (α, β, γ) and off-target kinases [3]. Researchers should confirm PI3Kδ inhibitory activity, perform isoform selectivity profiling, and evaluate cellular pathway inhibition via phospho-AKT (Ser473) reduction in PI3Kδ-dependent cell lines before committing to extensive medicinal chemistry optimization.

Dual-Target (HDAC/PI3K) Pathway Interrogation

Given the observed activity of the imidazole-2-carbonyl scaffold against both HDAC6 (IC50 = 5 nM) and PI3Kδ (IC50 = 47 nM) [1], this compound may serve as a chemical biology probe for interrogating crosstalk between the PI3K/Akt/mTOR signaling axis and epigenetic regulation via histone acetylation [2]. Dual inhibition of PI3K and HDAC pathways has emerged as a rational therapeutic strategy in certain hematological malignancies and solid tumors, where these pathways exhibit compensatory activation and synergistic pro-apoptotic effects [3]. Researchers should systematically characterize the concentration-dependent engagement of both targets, employ appropriate negative control compounds (e.g., isoform-selective inhibitors), and utilize phospho-proteomic and acetylomic readouts to deconvolve pathway-specific versus off-target effects before attributing biological phenotypes to dual-target modulation.

Application
Selection Property
Validation Focus
MBL inhibitor research
Zinc-chelating core + lipophilic ester tail
Meropenem synergy against VIM-type strains
HDAC6 epigenetic probe studies
Reported HDAC6 inhibitory scaffold
HDAC6 isoform selectivity and α-tubulin acetylation
PI3Kδ inhibitor screening
Sub-100 nM PI3Kδ biochemical activity
Isoform selectivity vs PI3Kα/β/γ; cellular pAKT reduction
Dual HDAC/PI3K pathway studies
Dual-target scaffold context
Phospho-proteomic and acetylomic deconvolution

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